molecular formula C22H14ClF3N2O B11215327 9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11215327
M. Wt: 414.8 g/mol
InChI Key: ZSIMTYCGSOROSH-UHFFFAOYSA-N
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Description

9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique structure that includes chloro, difluorophenyl, and fluorophenyl groups, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a diketone to form the pyrazole ring.

    Introduction of the Benzoxazine Moiety: This can be achieved through a cyclization reaction involving an appropriate phenol derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The presence of multiple halogen atoms might influence its activity as a drug candidate, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to significant biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-5-(3,4-difluorophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 9-Chloro-5-(3,4-difluorophenyl)-2-(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of 9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of chloro and fluoro groups. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C22H14ClF3N2O

Molecular Weight

414.8 g/mol

IUPAC Name

9-chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14ClF3N2O/c23-14-4-8-21-16(10-14)20-11-19(12-1-5-15(24)6-2-12)27-28(20)22(29-21)13-3-7-17(25)18(26)9-13/h1-10,20,22H,11H2

InChI Key

ZSIMTYCGSOROSH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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